molecular formula C9H7BrN2 B1519119 8-Bromoquinolin-2-amine CAS No. 1092304-85-2

8-Bromoquinolin-2-amine

Cat. No.: B1519119
CAS No.: 1092304-85-2
M. Wt: 223.07 g/mol
InChI Key: JCZCFNGKDJIKQI-UHFFFAOYSA-N
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Description

8-Bromoquinolin-2-amine is a brominated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 8th position and an amine group at the 2nd position of the quinoline ring system

Synthetic Routes and Reaction Conditions:

  • Bromination of Quinoline: One common synthetic route involves the bromination of quinoline using bromine in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.

  • Amination of 8-Brominated Quinoline: The amination step can be achieved by reacting 8-brominated quinoline with an amine source, such as ammonia or an amine derivative, under elevated temperatures and pressures.

Industrial Production Methods: The industrial production of this compound involves large-scale bromination and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 8-hydroxyquinolin-2-amine. Reducing agents such as sodium borohydride (NaBH₄) are typically used.

  • Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, acidic or neutral conditions.

  • Reduction: NaBH₄, methanol or ethanol as solvents.

  • Substitution: Alkyl halides, amines, or alcohols, with a base such as potassium carbonate (K₂CO₃).

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • 8-Hydroxyquinolin-2-amine: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

8-Bromoquinolin-2-amine is utilized in various scientific research applications:

  • Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-bromoquinolin-2-amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes.

  • Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

8-Bromoquinolin-2-amine is compared with other similar compounds, highlighting its uniqueness:

  • 2-Bromoquinolin-8-amine: Similar structure but different position of bromine and amine groups.

  • 4-Bromoquinolin-2-amine: Another positional isomer with distinct chemical and biological properties.

  • Quinoline Derivatives: Other brominated or aminated quinolines with varying reactivity and applications.

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Properties

IUPAC Name

8-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZCFNGKDJIKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652864
Record name 8-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092304-85-2
Record name 8-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Other cyclic amides of the present invention can be prepared such as the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones 16 as described in Scheme 9. Substituted amines are coupled to the 8-bromo-2-chloroquinoline through treatment with base, such as LiHMDS, at a temperature of about RT, to afford the desired 8-bromoquinolin-2-amine 13. The bromo compound 13 is converted to the boronic acid 14 via treatment with a palladium catalyst, such as Pd(dppf)2Cl2, bis(pinacolato)diboron, and a base such as KOAc, at a temperature higher than RT, preferably above about 75° C., more preferably at about at 115° C. Coupling of the boronic acid 14 with the protected 7-bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 11 such as in the presence of a palladium catalyst, such as Pd2(dba)3 or bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)-dichloro-palladium(H), and dicyclohexyl(2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphine and a base such as K3PO4, at a temperature higher than RT, preferably above about 75° C., more preferably at about at 130° C., gave the protected 7-(quinolin-8-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 15. Deprotection, such as with acid, at a temperature higher than RT, preferably at about 50° C., affords the desired 7-(quinolin-8-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 16.
[Compound]
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cyclic amides
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3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones
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Substituted amines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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